3,8-Dimethoxyxanthone
CAS No.: 15069-44-0
Cat. No.: VC0191127
Molecular Formula: C15H12O4
Molecular Weight: 256.25
* For research use only. Not for human or veterinary use.

CAS No. | 15069-44-0 |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 |
Property | Value |
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Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
CAS Registry Number | 15069-44-0 |
Synonyms | 1,6-Dimethoxy-9H-xanthen-9-one; 1,6-Dimethoxyxanthone |
Core Structure | Xanthone (dibenzo-γ-pyrone) |
Substituents | Methoxy groups at positions 3 and 8 |
Occurrence and Related Compounds
Related Xanthone Compounds
Several xanthone derivatives closely related to 3,8-Dimethoxyxanthone have been identified and studied:
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1,7-dihydroxy-3,8-dimethoxyxanthone: Contains the same methoxy groups at positions 3 and 8 but has additional hydroxyl groups at positions 1 and 7, isolated from Swertia thomsonii .
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1,8-dihydroxy-3,7-dimethoxyxanthone: Features methoxy groups at positions 3 and 7 and hydroxyl groups at positions 1 and 8, found in Gentianopsis paludosa .
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1,8-dihydroxy-3,5-dimethoxy xanthone: Contains methoxy groups at positions 3 and 5 and hydroxyl groups at positions 1 and 8, isolated from Cyathula tomentosa .
Table 2: Comparison of 3,8-Dimethoxyxanthone with Related Compounds
Compound | Substitution Pattern | Plant Source | Key Structural Difference |
---|---|---|---|
3,8-Dimethoxyxanthone | Methoxy groups at C-3, C-8 | Not specified in available literature | Base compound |
1,7-dihydroxy-3,8-dimethoxyxanthone | Methoxy groups at C-3, C-8; Hydroxyl groups at C-1, C-7 | Swertia thomsonii | Additional hydroxyl groups |
1,8-dihydroxy-3,7-dimethoxyxanthone | Methoxy groups at C-3, C-7; Hydroxyl groups at C-1, C-8 | Gentianopsis paludosa | Different arrangement of methoxy and hydroxyl groups |
1,8-dihydroxy-3,5-dimethoxy xanthone | Methoxy groups at C-3, C-5; Hydroxyl groups at C-1, C-8 | Cyathula tomentosa | Different positions of methoxy groups |
Chemical Properties and Reactivity
General Chemical Characteristics
Xanthones, including 3,8-Dimethoxyxanthone, typically demonstrate specific chemical behaviors based on their core structure. The xanthone nucleus contains a carbonyl group that confers electrophilic properties, while the aromatic rings provide sites for electrophilic aromatic substitution reactions. The methoxy groups at positions 3 and 8 influence the electron distribution within the molecule, affecting its reactivity and interactions with biological targets.
Spectroscopic Properties
Based on data from related xanthone compounds, 3,8-Dimethoxyxanthone would likely exhibit characteristic spectroscopic features:
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IR Spectroscopy: Expected absorption bands for the carbonyl group (approximately 1660-1640 cm-1) and aromatic C=C stretching (approximately 1580-1560 cm-1) .
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NMR Spectroscopy: The methoxy groups would typically appear as singlets in the 1H-NMR spectrum at approximately δ 3.8-4.0 ppm, while the aromatic protons would demonstrate various coupling patterns depending on their relative positions .
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UV-Visible Spectroscopy: The xanthone chromophore typically gives rise to characteristic absorption bands in the ultraviolet region.
Analytical Methods for Identification and Quantification
Chromatographic Techniques
Various chromatographic methods have been employed for the separation and analysis of xanthone derivatives, which would be applicable to 3,8-Dimethoxyxanthone:
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Thin-Layer Chromatography (TLC): Used for preliminary identification and purity assessment.
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High-Performance Liquid Chromatography (HPLC): Employed for quantitative analysis and purification of xanthones.
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Micellar Electrokinetic Capillary Chromatography (MEKC): A sensitive and accurate method developed specifically for separating structurally similar xanthones. Research has shown that MEKC offers "high separation efficiency, short analysis time, less sample consumption, low cost, ease of mode change-over, and column regeneration" for xanthone analysis .
Spectroscopic Identification Methods
The structural characterization of 3,8-Dimethoxyxanthone would typically involve:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide valuable information about the carbon skeleton and hydrogen distribution.
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Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns, essential for structural confirmation.
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Infrared (IR) Spectroscopy: Useful for identifying functional groups such as carbonyl and methoxy groups.
For the related compound 1,8-dihydroxy-3,5-dimethoxy xanthone, researchers employed FAB-mass, 1H-NMR, 13C-NMR, and 2D NMR studies for comprehensive characterization .
Plant Part | X1 Content (mg/g) | X2 Content (mg/g) |
---|---|---|
Flower | 0.033 | 1.43 |
Stem | Not detected | 0.29 |
This data demonstrates that flowers of Gentianopsis paludosa are a better source of these xanthone derivatives than stems , which might inform extraction strategies for 3,8-Dimethoxyxanthone if it occurs in similar plant sources.
Synthetic Methods and Preparation
Extraction and Isolation Techniques
For naturally occurring xanthones, extraction and isolation procedures typically involve:
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Collection and preparation of plant material (drying, grinding)
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Extraction with appropriate solvents (often alcoholic solvents like methanol or ethanol)
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Partitioning between solvents of different polarity
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Chromatographic separation techniques
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Structural confirmation using spectroscopic methods
For instance, in the isolation of 1,8-dihydroxy-3,5-dimethoxy xanthone from Cyathula tomentosa, researchers employed alcoholic extraction of the whole plant followed by various analytical techniques for characterization .
Current Research Developments
Analytical Method Advancements
Recent research has focused on developing more sensitive and selective methods for the separation and analysis of structurally similar xanthones. A notable achievement is the development of a "sensitive, accurate, and rapid MEKC method" for the simultaneous separation and analysis of 1,7-dihydroxy-3,8-dimethoxyxanthone and 1,8-dihydroxy-3,7-dimethoxyxanthone in Gentianopsis paludosa .
This method exploits subtle structural differences between similar xanthones: "On the basis of the different distances between the hydroxyl groups of the two xanthones, calculated by use of the MM+ force field, the two hydroxyl groups of X1 can freely interact with more water molecules in aqueous solution" . Such approaches would be valuable for the analysis of 3,8-Dimethoxyxanthone in complex matrices.
Biological Activity Research
Research on xanthones from Gentianella acuta has demonstrated their potential to ameliorate certain conditions through regulation of the PI3K/Akt/mTOR signaling pathway . This suggests potential directions for investigating the biological activities of 3,8-Dimethoxyxanthone, particularly in cancer research.
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